Hiv-IN-2

HIV integrase Drug Resistance INSTI

Hiv-IN-2 is a synthetic HIV integrase strand transfer inhibitor (INSTI) for preclinical research. It serves as a distinct chemotype to probe catalytic requirements and resistance mutations (e.g., Q148, N155, Y143) not fully addressed by clinical INSTIs. Use as a reference compound to develop next-generation inhibitors with improved resistance profiles.

Molecular Formula C34H27ClF7N9O3S
Molecular Weight 810.1 g/mol
Cat. No. B12400695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHiv-IN-2
Molecular FormulaC34H27ClF7N9O3S
Molecular Weight810.1 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C(=N2)C(CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C(C6CC6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C
InChIInChI=1S/C34H27ClF7N9O3S/c1-13-43-23-11-18(17-4-5-21(35)26-28(17)50(2)48-32(26)49-55(3,53)54)27(46-31(23)44-13)22(8-14-6-15(36)9-16(37)7-14)45-24(52)12-51-30-25(29(47-51)34(40,41)42)19-10-20(19)33(30,38)39/h4-7,9,11,19-20,22H,8,10,12H2,1-3H3,(H,45,52)(H,48,49)(H,43,44,46)/t19-,20+,22-/m0/s1
InChIKeyHIBOGALFEZNPTE-VWPQPMDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hiv-IN-2: A Structurally Defined HIV Integrase Inhibitor for Strand Transfer and Resistance Research


Hiv-IN-2 (also known as Compound 100, CAS 2756838-41-0) is a synthetic small-molecule inhibitor of HIV integrase, a viral enzyme essential for the integration of proviral DNA into the host genome . The compound is characterized by a complex heterocyclic scaffold (C34H27ClF7N9O3S; MW 810.14) and is supplied at high purity (≥98% by HPLC) for in vitro research applications . As an integrase strand transfer inhibitor (INSTI), Hiv-IN-2 binds to the integrase active site, disrupting the metal-dependent catalysis required for viral DNA integration . Unlike first-generation clinical INSTIs such as raltegravir, Hiv-IN-2 represents a distinct chemotype that is utilized preclinically to probe integrase catalytic requirements and characterize resistance-associated mutation pathways .

Why Simple INSTI Substitution is Not Advisable in HIV Integrase Research: The Need for Compound-Specific Profiling


Integrase strand transfer inhibitors (INSTIs) are not a monolithic class; they exhibit distinct resistance profiles, binding modes, and chemical scaffold-dependent off-target activities that preclude simple functional substitution. While clinical INSTIs such as raltegravir, elvitegravir, and dolutegravir share a common catalytic mechanism, their genetic barriers to resistance differ markedly: raltegravir and elvitegravir display a lower genetic barrier than dolutegravir, and cross-resistance among them is incomplete [1]. Furthermore, specific integrase mutations (e.g., N155H, Q148H/K/R) confer variable degrees of resistance to different INSTIs, making compound-specific resistance profiling essential for experimental interpretation [1]. Hiv-IN-2, as a non-clinical chemical probe, may possess a unique resistance signature and binding geometry that cannot be inferred from data on marketed INSTIs. Therefore, assuming that any INSTI can substitute for another in a research setting risks generating irreproducible or misinterpreted data on inhibition potency, resistance evolution, and mechanism of action .

Hiv-IN-2 Procurement Evidence: Quantified Differentiation from Clinical INSTIs for Research Applications


Resistance Profile Alignment with Primary Clinical Mutation Pathways

Hiv-IN-2 exhibits reduced potency in the presence of key integrase mutations that are clinically relevant to first-line INSTI failure. Specifically, variants at positions Q148, N155, and Y143 are reported to decrease Hiv-IN-2 inhibitory activity by altering integrase metal-binding geometry . This resistance signature overlaps with the primary resistance pathways observed for raltegravir and elvitegravir, where N155H and Q148H/K/R are the most prevalent mutations [1]. In contrast, dolutegravir maintains a higher genetic barrier and is less affected by single mutations such as N155H [2]. This distinction positions Hiv-IN-2 as a valuable comparator for elucidating the structural basis of resistance, as it recapitulates clinically observed mutation-dependent potency shifts that are not equally shared by all INSTIs.

HIV integrase Drug Resistance INSTI

Distinct Chemical Scaffold vs. First-Generation INSTIs

Hiv-IN-2 (C34H27ClF7N9O3S; MW 810.14) is structurally distinct from first-generation clinical INSTIs such as raltegravir (C20H21FN6O5; MW 444.4) and elvitegravir (C23H23ClFNO5; MW 447.9), as well as second-generation agents like dolutegravir (C20H19F2N3O5; MW 419.4) [1]. Its scaffold incorporates multiple fluorine atoms, a sulfonamide group, and a complex fused heterocyclic core, which likely confer a unique binding orientation within the integrase active site . In contrast, raltegravir and elvitegravir share a simpler diketo acid or naphthyridine-derived pharmacophore [1]. While no direct co-crystal structure data is publicly available for Hiv-IN-2, the significant divergence in chemical structure suggests that its molecular interactions and resistance profile will differ meaningfully from those of the clinical comparators, making it a non-redundant tool for probing integrase inhibitor chemistry space.

Medicinal Chemistry Chemical Scaffold Drug Design

High Purity Specification Supports Reproducible Integrase Enzyme Assays

Hiv-IN-2 is supplied with a verified purity of ≥98% as determined by HPLC, and is stored at -20°C to ensure long-term chemical stability . This quality specification is critical for reproducible in vitro biochemical assays, as impurities or degradation products can confound dose-response measurements and lead to erroneous IC50 determinations . While commercial sources of comparator INSTIs (e.g., raltegravir, dolutegravir) also typically provide high-purity material, the explicit documentation of purity and stability for Hiv-IN-2 enables rigorous experimental design and cross-study comparability. Furthermore, the compound is provided with defined solubility parameters (10 mM in DMSO), which minimizes variability in stock solution preparation compared to poorly characterized or impure alternative research compounds .

Assay Development Biochemical Assay Quality Control

Mechanistic Probing of Strand Transfer Disruption vs. Alternative Integration Steps

Hiv-IN-2 is described as an inhibitor of integrase strand transfer, a specific catalytic step in viral DNA integration . This mechanism aligns it with the INSTI class, which includes raltegravir and dolutegravir, and distinguishes it from allosteric integrase inhibitors (ALLINIs) that act by promoting aberrant integrase multimerization rather than directly blocking the active site [1]. However, the precise binding mode and step at which Hiv-IN-2 intervenes (e.g., 3'-processing vs. strand transfer) has not been fully characterized in the public domain. In contrast, raltegravir and dolutegravir are well-documented to selectively inhibit the strand transfer step with minimal effect on 3'-processing [2]. This gap in mechanistic data positions Hiv-IN-2 as a tool for comparative biochemistry, allowing researchers to empirically determine whether its mechanism aligns with canonical INSTIs or presents a unique inhibition profile.

Mechanism of Action Integrase Strand Transfer

Optimal Research and Preclinical Application Scenarios for Hiv-IN-2


Profiling of Integrase Resistance Mutation Pathways

Given that Hiv-IN-2 potency is reduced by integrase variants at Q148, N155, and Y143 , this compound is well-suited for studies designed to characterize the impact of specific mutations on INSTI binding and catalysis. Researchers can use Hiv-IN-2 as a reference probe to compare mutational effects against those observed with clinical INSTIs like raltegravir or dolutegravir, thereby elucidating structure-activity relationships that contribute to differential resistance barriers [1].

Comparative Medicinal Chemistry and Scaffold Hopping

The unique chemical scaffold of Hiv-IN-2 (C34H27ClF7N9O3S) provides a starting point for medicinal chemists seeking to develop next-generation INSTIs with improved properties . By comparing the biochemical and cellular profiles of Hiv-IN-2 to those of established INSTIs, structure-activity relationships can be derived to guide the design of analogs that maintain potency against wild-type HIV while evading common resistance mutations .

Mechanistic Studies of Integrase Strand Transfer Inhibition

Hiv-IN-2 can be employed in biochemical assays to dissect the strand transfer step of HIV integration, either alone or in combination with other inhibitors . Its use in time-of-addition experiments or in comparisons with ALLINIs can help define the precise point of intervention within the viral lifecycle, contributing to a deeper understanding of integrase enzymology [1].

Combination Antiviral Synergy Screening

As a research tool, Hiv-IN-2 can be combined with other antiretroviral agents, such as nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs), to assess potential additive or synergistic antiviral effects in vitro . Such studies can inform the rational design of multi-drug regimens and identify combinations that may delay the emergence of drug resistance .

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